molecular formula C6H4ClNO2S2 B6568616 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile CAS No. 933243-75-5

2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile

Cat. No.: B6568616
CAS No.: 933243-75-5
M. Wt: 221.7 g/mol
InChI Key: MFDLCXWBGMHWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile is a chemical compound with the molecular formula C6H4ClNO2S2 and a molecular weight of 221.7 g/mol. It is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

The preparation of 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with acetonitrile. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.

Chemical Reactions Analysis

2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Scientific Research Applications

2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile can be compared with similar compounds such as:

    5-chlorothiophene-2-sulfonyl chloride: This compound is a precursor in the synthesis of this compound.

    2-(5-chlorothiophen-2-yl)acetonitrile: This compound is similar in structure but lacks the sulfonyl group.

The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2S2/c7-5-1-2-6(11-5)12(9,10)4-3-8/h1-2H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDLCXWBGMHWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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